3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

Overview

Description

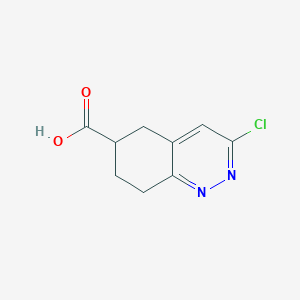

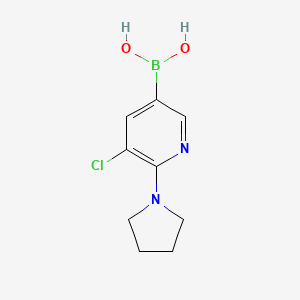

“3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid” is a chemical compound with the CAS Number: 1934662-24-4 . It has a molecular weight of 212.64 and its molecular formula is C9H9ClN2O2 . It is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClN2O2/c10-8-4-6-3-5(9(13)14)1-2-7(6)11-12-8/h4-5H,1-3H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not specified .Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their structural properties, can influence microbial processes and have been studied for their impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids can inhibit microbial growth at concentrations below desired yields, highlighting their potential role in microbial regulation and preservation strategies in food and pharmaceutical industries (Jarboe et al., 2013).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids, including derivatives of cinnamic acid, have been extensively studied for their antioxidant properties. These compounds exhibit structure-activity relationships that significantly influence their antioxidant activity. Such studies can provide a foundation for understanding the behavior of structurally related compounds like "3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid" in various biological systems (Razzaghi-Asl et al., 2013).

Applications of Carboxylic Acid Bioisosteres

Research into carboxylic acid bioisosteres, which are compounds that mimic the physical or chemical properties of carboxylic acids, has practical applications in drug development and synthesis. This area of research is relevant for understanding the potential modifications and applications of "3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid" in pharmaceuticals (Horgan & O’Sullivan, 2021).

Scientific Research Applications of 3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

Synthesis and Chemical Properties

3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid is a compound that has been explored for its potential in various synthetic and chemical applications. For instance, studies on the nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxycinnolines have provided insights into the reactivity and substitution patterns of these compounds, which are critical for further chemical transformations and applications (Lunt, Washbourn, & Wragg, 1968). Additionally, the development of novel heterocyclic compounds from related structures, such as thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles, demonstrates the versatility of these compounds in creating new materials with potential pharmaceutical or material applications (Datoussaid, Kirsch, Othman, & Abdillahi, 2012).

Potential Pharmacological Applications

Research has also delved into the pharmacological potential of compounds structurally related to 3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid. For example, compounds such as 3-(tetrazol-5-yl)quinolines have been explored for their oral activity in rat passive cutaneous anaphylaxis assays, indicating potential anti-inflammatory or immunomodulatory applications (Erickson, Hainline, Lenon, Matson, Rice, Swingle, & Van Winkle, 1979). The exploration of quinoline-3-carboxylic acid derivatives in various biological activities further underscores the therapeutic promise of these compounds in developing new drugs or biological agents.

Material Science and Engineering

The structural features and chemical reactivity of 3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid and related compounds have potential implications in material science and engineering. The synthesis of polyether carboxylic acids, for instance, and their application as carriers for alkali metal ion transport through liquid membranes highlight the utility of such compounds in designing new materials for energy storage and transfer applications (Yamaguchi, Negi, Kozakai, Nagano, Kuboniwa, Hirao, Nakahama, & Yamazaki, 1988).

Safety And Hazards

properties

IUPAC Name |

3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-8-4-6-3-5(9(13)14)1-2-7(6)11-12-8/h4-5H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAORJYAGTVYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(C=C2CC1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1434291.png)

![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)

![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)

![2,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B1434305.png)